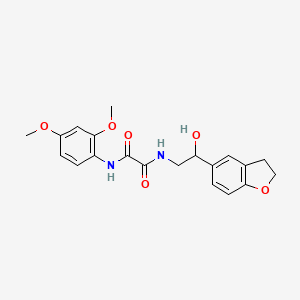

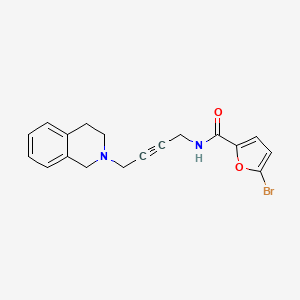

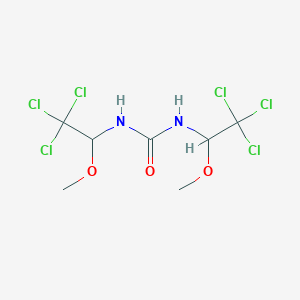

![molecular formula C17H19N5O B2896426 6-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2379971-34-1](/img/structure/B2896426.png)

6-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile” is a complex organic molecule that contains a pyrimidine ring, a piperidine ring, and a pyridine ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polarities of its functional groups .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Research efforts have led to the synthesis of various derivatives of pyrimidine and piperazine, showing significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. For instance, compounds synthesized via multi-component one-pot synthesis demonstrated better anti-proliferative activities compared to curcumin, a known anti-cancer agent. These findings are crucial for developing new therapeutic agents with enhanced efficacy against cancer (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Antioxidant Properties

Another study focused on the antioxidant activity of novel fused heterocyclic compounds derived from Tetrahydropyrimidine, highlighting the potential of these compounds as antioxidants. This research is essential for discovering new molecules with potential health benefits, including the prevention of diseases caused by oxidative stress (Salem, Farhat, Errayes, & Madkour, 2015).

Molecular Docking and Antimicrobial Activity

Further studies include molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds exhibited antimicrobial and antioxidant activity, showcasing the diverse applications of pyridine derivatives in combating microbial infections and oxidative damage (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Antimicrobial and Cell Membrane Interaction Studies

Research on pyrimidine carbonitrile derivatives highlighted their antimicrobial activity against various bacterial and fungal strains. These studies also delve into the interaction mechanisms between the synthesized compounds and bacterial cell membranes, providing insights into their potential as antimicrobial agents (Bhat & Begum, 2021).

Multikinase Inhibitory Activity

The development of multikinase inhibitors is another area of interest, with compounds such as 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile showing potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases. Such research paves the way for novel cancer treatments with lower toxicity profiles (Reddy et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O/c1-13-8-20-17(21-9-13)23-12-15-3-2-6-22(11-15)16-5-4-14(7-18)10-19-16/h4-5,8-10,15H,2-3,6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXPLLJWQZVKMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

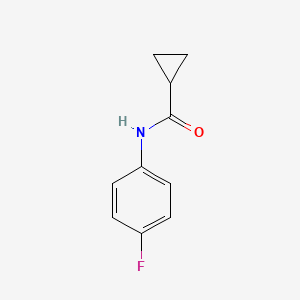

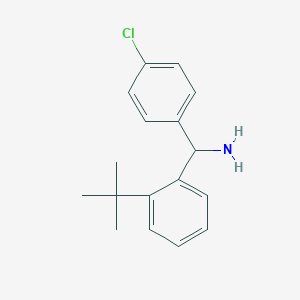

![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896361.png)

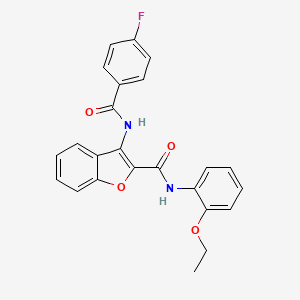

![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)

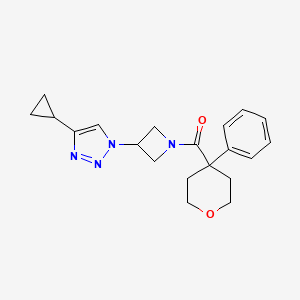

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)